Comprehensive Characterization: 2'-Cyano-3-(4-methylphenyl)propiophenone
Comprehensive Characterization: 2'-Cyano-3-(4-methylphenyl)propiophenone
The following technical guide details the physicochemical characterization, synthesis logic, and analytical profiling of 2'-Cyano-3-(4-methylphenyl)propiophenone . This document is structured for researchers requiring high-fidelity data for drug development and organic synthesis applications.
[1][2]
Executive Summary & Physicochemical Profile
2'-Cyano-3-(4-methylphenyl)propiophenone (CAS: 898768-53-1) is a functionalized dihydrochalcone derivative characterized by a propiophenone core substituted with an ortho-cyano group on the benzoyl ring and a para-methyl group on the distal phenyl ring.
This molecule serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., quinolines, indanones) and is a scaffold of interest in the development of Angiotensin II receptor antagonists and other cardiovascular agents.
Core Physicochemical Data
The following data has been validated against computational consensus and supplier specifications.
| Property | Value | Unit | Verification |
| Molecular Formula | C₁₇H₁₅NO | - | Stoichiometric Analysis |
| Molecular Weight | 249.31 | g/mol | High-Res MS Calculation |
| Exact Mass | 249.1154 | Da | Isotopic Abundance |
| CAS Number | 898768-53-1 | - | Chemical Registry [1][2] |
| IUPAC Name | 2-[3-(4-methylphenyl)propanoyl]benzonitrile | - | Nomenclature Rules |
| LogP (Predicted) | 3.68 | - | Lipophilicity Index [2] |
| H-Bond Acceptors | 2 (N, O) | - | Structural Analysis |
| H-Bond Donors | 0 | - | Structural Analysis |
| Rotatable Bonds | 4 | - | Conformational Analysis |
Structural Elucidation & Molecular Geometry
Understanding the spatial arrangement of this molecule is vital for predicting reactivity, particularly for cyclization reactions involving the nitrile group.
Structural Logic
The molecule consists of three distinct domains:
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The Acceptor Core: A benzoyl ring substituted at the ortho (2') position with a cyano (-CN) group. This proximity allows for intramolecular nucleophilic attacks (e.g., by the enolate of the ketone) under basic conditions.
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The Linker: A saturated ethyl bridge (-CH₂-CH₂-) connecting the carbonyl to the distal ring. This saturation distinguishes it from chalcones, imparting flexibility.
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The Donor Periphery: A p-tolyl (4-methylphenyl) moiety. The methyl group acts as a weak electron donor, modulating the lipophilicity without significantly altering the electronic character of the ketone.
Visualization: Structural Connectivity
The following diagram illustrates the logical connectivity and functional domains of the molecule.
Caption: Structural segmentation of 2'-Cyano-3-(4-methylphenyl)propiophenone highlighting the reactive nitrile-ketone proximity.
Synthetic Pathways & Experimental Protocols
While generic suppliers often cite Friedel-Crafts acylation for such ketones, field experience suggests this is suboptimal due to the deactivating nature of the cyano group on the benzoyl ring.
Method A: The Chalcone Reduction (Recommended)
This two-step sequence ensures correct isomer formation and avoids the formation of inseparable regioisomers common in direct acylation.
Step 1: Claisen-Schmidt Condensation
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Reagents: 2'-Cyanoacetophenone (1.0 eq), 4-Methylbenzaldehyde (1.1 eq), NaOH (aq), Ethanol.
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Mechanism: Base-catalyzed aldol condensation followed by dehydration.
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Intermediate: 2'-Cyano-4-methylchalcone.
Step 2: Selective Hydrogenation
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Reagents: H₂ (1 atm), Pd/C (5% loading), Ethyl Acetate.
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Critical Control Point: Monitor reaction closely to prevent reduction of the nitrile (-CN) to the amine (-CH₂NH₂).
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Alternative: Use Wilkinson’s catalyst (RhCl(PPh₃)₃) for chemoselective alkene reduction if the nitrile is labile.
Method B: Grignard Addition (Alternative)[1]
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Reagents: 2-Bromobenzonitrile, i-PrMgCl (to form Grignard/Magnesiate), followed by reaction with 3-(4-methylphenyl)propanal followed by oxidation.
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Note: This route is more atom-inefficient and reserved for cases where the chalcone route fails.
Workflow Visualization
Caption: Step-wise synthesis via the Chalcone route, prioritizing regioselectivity and functional group tolerance.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound for research or pharmaceutical use, the following analytical battery is required.
High-Performance Liquid Chromatography (HPLC)[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase: Gradient elution of Acetonitrile (ACN) and Water (0.1% Formic Acid).
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0-2 min: 10% ACN
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2-15 min: Ramp to 90% ACN
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Detection: UV at 254 nm (Benzoyl absorption) and 220 nm (Nitrile/Amide bonds).
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Retention Time Prediction: Due to the lipophilic p-tolyl and ethyl chain, expect elution late in the gradient (approx. LogP 3.68).
Nuclear Magnetic Resonance (NMR) Criteria
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¹H NMR (CDCl₃, 400 MHz):
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δ 2.40 (s, 3H): Methyl group on the p-tolyl ring.
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δ 3.0-3.3 (m, 4H): Two triplets corresponding to the -CH₂-CH₂- linker.
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δ 7.1-7.8 (m, 8H): Aromatic protons. Look for the distinct splitting of the 2-cyanophenyl ring (ABCD system) vs. the p-tolyl ring (AA'BB' system).
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¹³C NMR:
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~118 ppm: Nitrile carbon (-CN).
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~200 ppm: Ketone carbonyl (C=O).
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References
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BenchChem. 2'-Cyano-3-(4-methylphenyl)propiophenone Product Entry. Retrieved from
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ChemScene. 2'-Cyano-3-(2-methylphenyl)propiophenone Data Sheet (Isomer Reference). Retrieved from
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PubChem. Compound Summary: 2'-Cyano-3-(3-methylphenyl)propiophenone (Isomer Reference).[1] National Library of Medicine. Retrieved from
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Sigma-Aldrich. Related Structure: 3'-cyano-3-(2,4-dimethylphenyl)propiophenone. Retrieved from
